Fused aryl carbocycle derivative 9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H35N3O2 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
benzyl N-methyl-N-[5-(4-propylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C26H35N3O2/c1-3-15-28-16-18-29(19-17-28)25-14-8-11-22-23(25)12-7-13-24(22)27(2)26(30)31-20-21-9-5-4-6-10-21/h4-6,8-11,14,24H,3,7,12-13,15-20H2,1-2H3 |
InChI Key |
YZQOEMNLUIMOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC3=C2CCCC3N(C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of Fused Aryl Carbocycle Derivative 9
Retrosynthetic Analysis and Key Disconnections for Fused Aryl Carbocycle Derivative 9
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For dibenzo[g,p]chrysene (B91316), several key disconnections can be envisioned, each leading to a different synthetic strategy. A primary disconnection approach involves breaking the two carbon-carbon bonds formed during the final cyclization steps. This leads to precursors such as bis(biaryl)acetylenes or appropriately substituted biaryl compounds that can be coupled through various catalytic methods.
One common retrosynthetic pathway for dibenzo[g,p]chrysene (I) involves a double intramolecular cyclization. This can be disconnected to a bis(biaryl)acetylene precursor (II). This precursor, in turn, can be synthesized from simpler aryl components, often through standard cross-coupling reactions.
Another retrosynthetic approach involves a domino Friedel-Crafts-type cyclization. Here, the target molecule (I) is disconnected to a 1,1-difluoroethene bearing two biaryl groups (III). This precursor can be assembled via Suzuki-Miyaura coupling from even simpler starting materials. A classical approach disconnects the molecule at the central six-membered ring, leading back to spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one (IV), which can be derived from fluoren-9-one. nih.gov
Transition-Metal-Catalyzed Annulations and Cyclizations
Transition-metal catalysis has revolutionized the synthesis of fused aryl carbocycles, offering high efficiency and selectivity. Palladium and rhodium are among the most versatile metals employed for these transformations.
Palladium-Catalyzed Methodologies for this compound Synthesis
Palladium catalysts are particularly effective in promoting a variety of cyclization and annulation reactions to form the dibenzo[g,p]chrysene core.
Oxidative cyclization provides a direct method for the formation of C-C bonds. A notable example is the oxidative cyclization of bis(biaryl)acetylenes. In a key study, bis(biaryl)acetylene derivatives were treated with an oxidant like SbCl₅ to induce a double intramolecular cyclization, affording dibenzo[g,p]chrysene derivatives in good yields. chemrxiv.orgsnnu.edu.cn The reaction likely proceeds through a one-electron oxidation of the acetylene (B1199291) moiety, which facilitates the subsequent electrophilic or radical cyclization. chemrxiv.orgsnnu.edu.cn
Table 1: Oxidative Cyclization of Bis(biaryl)acetylenes to Dibenzo[g,p]chrysene Derivatives chemrxiv.orgsnnu.edu.cn
| Entry | Precursor (Bis(biaryl)acetylene) | Oxidant | Solvent | Yield (%) |
| 1 | 1,2-bis(4'-methoxy-[1,1'-biphenyl]-2-yl)ethyne | SbCl₅ | CH₂Cl₂ | 73 |
| 2 | 1,2-bis(4',4''-dimethoxy-[1,1':2',1''-terphenyl]-5'-yl)ethyne | SbCl₅ | CH₂Cl₂ | - |
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be adapted for the synthesis of complex fused systems. A relevant strategy for the synthesis of dibenzo[g,p]chrysene involves a sequential ICl-induced cyclization followed by a Mizoroki-Heck coupling. This multi-step process allows for the construction of the functionalized dibenzo[g,p]chrysene core from bis(biaryl)acetylenes. snnu.edu.cn While not a direct intramolecular Heck annulation to form the final ring systems, this sequence demonstrates the utility of Heck-type reactivity in building such complex scaffolds.
Direct C-H functionalization has emerged as a powerful, atom-economical method for synthesizing complex aromatic systems. Palladium-catalyzed intramolecular C-H arylation has been successfully applied to the synthesis of dibenzo[g,p]chrysene derivatives. For instance, appropriately substituted biaryl precursors can undergo a palladium-catalyzed intramolecular C-H/C-H biaryl coupling to form the final fused ring system. This approach avoids the need for pre-functionalized starting materials like halides or organometallics at the coupling sites. One-shot annulative π-extension (APEX) reactions, where a polycyclic aromatic hydrocarbon undergoes a palladium-catalyzed C-H activation and annulation with a silicon-bridged biaryl, have been used to synthesize dibenzo[g,p]chrysene from phenanthrene. researchgate.net
Table 2: Palladium-Catalyzed Annulative π-Extension (APEX) for Dibenzo[g,p]chrysene Synthesis researchgate.net
| Entry | Phenanthrene Derivative | π-Extending Agent | Catalyst | Oxidant | Yield (%) |
| 1 | Phenanthrene | Dimethyldibenzosilole | Pd(CH₃CN)₄(SbF₆)₂ | o-chloranil | 48 |
| 2 | 2,7-di-tert-butylphenanthrene | Dimethyldibenzosilole | Pd(CH₃CN)₄(SbF₆)₂ | o-chloranil | 88 |
Rhodium-Catalyzed Approaches to this compound
Rhodium catalysts are well-known for their ability to mediate C-H activation and annulation reactions, providing access to a wide range of fused aromatic and heteroaromatic compounds. While a direct, high-yield synthesis of the parent dibenzo[g,p]chrysene using a rhodium-catalyzed annulation is not prominently documented, the utility of rhodium catalysis in constructing complex polycyclic aromatic hydrocarbons (PAHs) through C-H activation is well-established and represents a viable strategic approach.
For instance, rhodium(III)-catalyzed cascade oxidative annulation of aryl ketoximes with alkynes has been shown to produce sterically congested PAHs through the sequential cleavage of multiple C-H bonds. chemrxiv.org This type of transformation, which forges new aromatic rings onto an existing core, is analogous to the type of bond formations required for the synthesis of complex carbocycles like dibenzo[g,p]chrysene. Furthermore, rhodium-catalyzed mechanochemical transfer hydrogenation has been applied to dibenzo[g,p]chrysene, demonstrating the potential for rhodium catalysis in the derivatization and functionalization of this scaffold. rsc.orgnih.gov
A representative example of a rhodium-catalyzed annulation for the synthesis of complex PAHs is the non-chelate-assisted Rh(III)-catalyzed C-H functionalization of arenes with internal alkynes. This method allows for the homologation of simple arenes into more complex, condensed aromatic systems.
Table 3: Representative Rh(III)-Catalyzed Aromatic Homologation of Arenes with Alkynes
| Entry | Arene | Alkyne | Oxidant Combination | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | Diphenylacetylene | Cu(II) 2-ethylhexanoate (B8288628) / Decabromodiphenyl ether | 83 |
| 2 | Naphthalene (B1677914) | Diphenylacetylene | Cu(II) 2-ethylhexanoate / Decabromodiphenyl ether | 62 |
This table illustrates the capability of rhodium catalysis to construct complex polyaromatic systems from simpler precursors, a strategy that is conceptually applicable to the synthesis of "this compound".
Ruthenium-Mediated Cyclizations for Fused Aryl Carbocycles
Ruthenium catalysts are particularly versatile in promoting cycloaddition and annulation reactions to form fused aromatic systems. One of the most prominent examples is the Ru-catalyzed [2+2+2] cycloaddition of diynes with alkynes. This methodology allows for the rapid construction of a benzene (B151609) ring fused to a pre-existing carbocycle. The choice of ligands on the ruthenium center can significantly influence the reaction's efficiency and regioselectivity. Furthermore, ruthenium-catalyzed olefin metathesis has been a cornerstone in the synthesis of large macrocyclic systems that can be precursors to fused aryl carbocycles upon further aromatization.
Copper-Catalyzed Cyclizations in Fused Aryl Carbocycle Synthesis
Copper catalysis offers a cost-effective and sustainable alternative to catalysis with precious metals like palladium and rhodium. Copper-catalyzed reactions, such as the Ullmann condensation and various coupling reactions, have been adapted for the synthesis of fused aryl systems. For instance, intramolecular C-H/C-H cross-coupling reactions catalyzed by copper can form a new C-C bond between two aromatic rings, leading to polycyclic aromatic hydrocarbons. These reactions are often promoted by oxidants and proceed through a proposed Cu(I)/Cu(III) catalytic cycle.
Organocatalytic and Metal-Free Synthetic Pathways to Fused Aryl Carbocycles
In an effort to develop more sustainable synthetic methods, organocatalysis and other metal-free approaches have gained traction. These strategies avoid the cost and potential toxicity associated with residual metals in the final product. One prominent metal-free approach is the Brønsted or Lewis acid-catalyzed Nazarov cyclization, which can be used to synthesize fused five-membered rings. Additionally, organocatalyzed cascade reactions, employing catalysts like proline or its derivatives, can create multiple stereocenters while simultaneously constructing the fused carbocyclic framework.
Photostimulated and Radical-Mediated Cyclization Reactions
SRN1 Reaction Mechanisms in Aryl Carbocycle Formation
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction is a chain process initiated by light or a solvated electron. It provides a powerful method for forming C-C bonds to an aromatic ring. In the context of synthesizing fused aryl carbocycles, an intramolecular SRN1 reaction can be employed. The key steps of the mechanism are:
Initiation: An electron is transferred to the aryl halide substrate, generating a radical anion.
Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion.
Propagation: The aryl radical undergoes an intramolecular cyclization by attacking a tethered nucleophile (e.g., an enolate), forming a new C-C bond and a new radical anion intermediate.
Electron Transfer: This new radical anion transfers its electron to a molecule of the starting aryl halide, regenerating the aryl radical and forming the product anion, which is then protonated upon workup.
This chain reaction allows for the efficient synthesis of fused ring systems under very mild conditions.
Cascade and Domino Reaction Sequences for this compound
Cascade and domino reactions offer an elegant and efficient means to build molecular complexity from simple precursors in a single operation, minimizing waste and improving step economy. These strategies have been effectively applied to the synthesis of fused carbocyclic systems.
A novel and technically straightforward strategy for the formation of ortho-fused eight-membered rings, such as those related to cycloocta-2,5-dien-1-ones, utilizes an intramolecular Cannizzaro-type hydride transfer. acs.org This process can be initiated from readily available 2-bromo(hetero)aryl aldehydes. acs.org The cascade involves an intramolecular hydride transfer to an allene (B1206475) prepared in situ, which facilitates an efficient carboannulation to form the eight-membered ring. acs.org
While the primary products of this cascade are ortho-fused cycloocta-2,5-dien-1-ones, the reaction intermediates can be intercepted. Trapping these intermediates with electrophiles such as iodine, iodomethane, or carbon dioxide, instead of a proton, leads to the formation of various functionalized derivatives, including the specific this compound. tcu.edu This Cannizzaro-triggered cascade process is considered a unique method for this type of transformation. tcu.edu
Alkynyl Prins carbocyclization cascades represent another powerful tool for constructing fused polycyclic systems. These Brønsted acid-catalyzed reactions feature an intramolecular, three-component coupling of an alkyne, an oxocarbenium or iminium ion, and an arene. This methodology forges one carbon-oxygen and two carbon-carbon bonds, creating two new rings in a single pot.
In this context, research has demonstrated the use of building blocks such as derivative 9 and an aldehyde or ketal 10 to generate a variety of fused polycyclic adducts (12 ). The condensation of these precursors generates an oxocarbenium or iminium ion intermediate (11a ) which, when aligned with an alkyne and an arene, undergoes a formal cycloaddition in a diastereoselective manner. This cascade approach enables the synthesis of a wide array of fused heterotricycles and provides synthetically versatile scaffolds with opportunities for further derivatization. Studies using secondary alcohols have shown that the reaction proceeds with good diastereoselectivity.
Multicomponent Reaction Strategies for this compound Assembly
Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. While MCRs, such as the van Leusen three-component reaction for imidazole (B134444) synthesis, are powerful tools for creating complex heterocyclic scaffolds, specific applications for the direct assembly of this compound are not extensively documented in the reviewed literature.
Ring Expansion and Fragmentation Approaches to this compound
Ring expansion and fragmentation reactions are established methods for transforming existing cyclic systems into larger or different ring structures. These approaches can provide access to carbocyclic frameworks that are challenging to synthesize through direct cyclization. However, based on the surveyed scientific literature, specific strategies employing ring expansion or fragmentation for the explicit synthesis of this compound have not been prominently reported.
Stereoselective and Enantioselective Synthesis of this compound
The control of stereochemistry is paramount in chemical synthesis. In the context of this compound, specifically the functionalized diquinane 9a , stereoselective transformations have been crucial for introducing further complexity. While the initial synthesis of diquinane 9a via cyclopentannulation is efficient, subsequent modifications allow for the creation of multiple stereocenters. acs.org
A key transformation is the diastereoselective reduction of a derivative of 9a . Following the reduction of the ester in 9a to generate diquinane 12 , a hydroxy-directed hydrogenation using Crabtree's catalyst affords diquinane 13 . This step proceeds with high yield and excellent stereoselectivity, creating a product with four defined stereocenters. acs.org This demonstrates a pathway to introduce additional, controlled stereochemistry starting from the core diquinane 9a structure. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is a critical step in developing any synthetic protocol to ensure its efficiency, reproducibility, and scalability. The synthesis of the diquinane 9a , a specific fused aryl carbocycle derivative, via the cyclopentannulation of 2-methyl-1,3-cyclopentanedione (B45155) (7a ) provides a clear example of such optimization. acs.org
Initial attempts to synthesize diquinane 9a using sodium hydride (NaH) as a base in hexamethylphosphoramide (B148902) (HMPA) at room temperature resulted in a low yield of 32%. acs.org A systematic screening of reaction parameters, including solvent and temperature, revealed their critical influence on the reaction's success. By changing the solvent to dimethylformamide (DMF) and increasing the temperature, the yield was significantly improved. The optimal conditions were found to be NaH in DMF at 100 °C for 14 hours, which efficiently generated the target diquinane 9a in a 90% yield. acs.org
Mentioned Chemical Compounds
Mechanistic Investigations of Fused Aryl Carbocycle Derivative 9 Formation
Elucidation of Reaction Pathways and Intermediate Characterization
The formation of Fused aryl carbocycle derivative 9 is not a single-step event but rather a sequence of elementary steps involving various transient species. Elucidating this pathway is fundamental to understanding the reaction. Common strategies for forming such fused aromatic systems include intramolecular C-H activation/arylation, electrophilic aromatic substitution, and radical-induced cyclizations. nih.govrsc.org
Experimental investigation into the reaction pathway often begins with the analysis of the reaction mixture at various time points using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify any stable intermediates or byproducts. nih.gov More advanced spectroscopic methods are employed for the direct or indirect observation of highly reactive, short-lived intermediates. For instance, in situ NMR and UV-vis spectroscopy can monitor the concentration changes of species throughout the reaction. acs.org In cases where intermediates are too transient to observe directly, trapping experiments are conducted. A reactive species (a trap) is added to the reaction to intercept the intermediate, forming a stable adduct that can be isolated and characterized.
Key intermediates in the formation of fused aryl systems often include organometallic complexes (in catalyzed reactions), carbocationic species (in acid-mediated cyclizations), or radical species. acs.orgacs.org Characterization of these intermediates provides direct evidence for a proposed mechanistic pathway.
Table 1: Illustrative Intermediates in a Proposed Pathway to this compound and Methods for Characterization
| Proposed Intermediate | Type | Characterization Method | Key Observational Data |
| Palladacycle Complex | Organometallic | ¹H NMR, ³¹P NMR, HRMS | Downfield shift of aromatic protons; coordination shifts in phosphorus signals; mass peak corresponding to the complex. chinesechemsoc.org |
| Sigma Complex (Wheland Int.) | Carbocationic | Low-Temperature NMR | Observation of signals for sp³-hybridized carbon in the aromatic ring at cryogenic temperatures. |
| Cyclohexadienyl Radical | Radical | Electron Paramagnetic Resonance (EPR) | Detection of a paramagnetic species with a characteristic g-factor and hyperfine coupling constants. |
| Trapped Adduct | Stable Product | Isolation & ¹³C NMR, X-ray | Full structural elucidation confirming the capture of a specific transient intermediate. |
Kinetic Studies and Rate-Determining Steps in Fused Aryl Carbocycle Synthesis
Experiments are typically designed using the isolation method, where the concentration of one reactant is varied while all others are kept in large excess, making their concentrations effectively constant. ox.ac.uk By measuring the initial rate of the reaction at different starting concentrations of the target reactant, its order in the rate equation can be determined. ox.ac.uk For example, if doubling the concentration of a reactant doubles the rate, the reaction is first-order with respect to that reactant. If the rate quadruples, it is second-order.
For the synthesis of this compound, which may be catalyzed, kinetic studies can reveal whether the catalyst is involved in the RDS and can help differentiate between proposed mechanistic cycles. nih.gov For instance, in many palladium-catalyzed C-H activation reactions, the C-H bond cleavage itself is the rate-determining step. nih.gov
Table 2: Example Kinetic Data for Determining Reaction Order This table presents hypothetical data for a reaction: Precursor + Reagent --(Catalyst)--> this compound
| Experiment | [Precursor] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 1.5 x 10⁻⁵ |
From this data, doubling the precursor concentration doubles the rate (Exp. 1 vs. 2), indicating the reaction is first-order in the precursor. Changing the catalyst concentration has no effect on the rate (Exp. 1 vs. 3), suggesting the catalyst is not involved in the rate-determining step under these conditions.
Thermodynamic Considerations and Reaction Energetics
Enthalpy (ΔH): This term relates to the heat of reaction, reflecting the difference in bond energies between reactants and products. The formation of stable aromatic rings and strong sigma bonds during cyclization is typically an enthalpically favorable (exothermic) process. However, the formation of strained ring systems can be enthalpically costly.
Entropy (ΔS): This term relates to the degree of disorder. Intramolecular cyclization reactions, where two or more molecules combine into one cyclic product, result in a loss of translational and rotational degrees of freedom. This leads to a decrease in entropy (negative ΔS), which is thermodynamically unfavorable.
The balance between enthalpy and entropy often depends on temperature. At lower temperatures, the favorable enthalpy term (ΔH) tends to dominate, while at higher temperatures, the unfavorable entropy term (TΔS) becomes more significant. Understanding the energetics of each step—including intermediates and transition states—is crucial for predicting the most likely reaction pathway. ornl.gov
Table 3: Hypothetical Thermodynamic Data for Key Steps in the Formation of this compound
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) | Favorability |
| C-H Activation | +5 | -10 | +8.0 | Unfavorable (requires energy input) |
| Migratory Insertion | -15 | -15 | -10.5 | Favorable |
| Reductive Elimination | -25 | +5 | -26.5 | Highly Favorable (product forming) |
| Overall Reaction | -35 | -20 | -41.0 | Spontaneous |
Role of Catalysts and Reagents in Promoting Cyclization
For many modern syntheses of fused aryl carbocycles, catalysts are indispensable. Transition metals, particularly palladium, are widely used to facilitate reactions that would otherwise require harsh conditions or be impossible. nih.govjocpr.com Catalysts provide an alternative, lower-energy reaction pathway. youtube.com
In a typical palladium-catalyzed intramolecular C-H arylation to form a fused ring, the key components of the catalytic system are:
Palladium Precursor: Often a stable Pd(II) or Pd(0) salt (e.g., Pd(OAc)₂, Pd₂(dba)₃) that forms the active catalytic species in situ. diva-portal.org
Ligand: A crucial component that binds to the palladium center. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the catalyst's electronic and steric properties. chemistryviews.org They influence the catalyst's stability, activity, and selectivity (both chemo- and regioselectivity). nih.govchemistryviews.org
Base/Additive: Often required to facilitate key steps like C-H activation (deprotonation) or to regenerate the active catalyst at the end of the cycle. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction outcome. nih.gov
The catalyst's role is to orchestrate a sequence of steps, commonly including oxidative addition, C-H activation/cyclometalation, migratory insertion, and reductive elimination, which collectively form the desired product and regenerate the catalyst. diva-portal.orgyoutube.com
Table 4: Effect of Different Ligands on a Hypothetical Palladium-Catalyzed Cyclization to Yield this compound
| Ligand | Type | Yield (%) | Selectivity (Product:Byproduct) | Rationale |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | 45 | 5:1 | General purpose, but can lead to side reactions. |
| P(t-Bu)₃ | Bulky Monodentate Phosphine | 85 | 20:1 | Steric bulk promotes the final reductive elimination step. nih.gov |
| XPhos | Biaryl Phosphine | 92 | >50:1 | Electron-rich and bulky, highly effective for C-H activation. |
| IMes | N-Heterocyclic Carbene (NHC) | 78 | 15:1 | Strong sigma-donor, forms very stable catalyst but can be less active in some steps. nih.gov |
| None | - | <5 | - | Demonstrates the necessity of a ligand for catalytic activity. |
Computational Mechanistic Studies (DFT, Ab Initio, MD)
Computational chemistry provides a powerful lens for viewing reaction mechanisms at the molecular level. princeton.edu Quantum mechanical methods, especially Density Functional Theory (DFT), have become an essential tool for complementing experimental studies. nih.govnih.gov DFT allows researchers to:
Map Potential Energy Surfaces: Calculate the energy of the system along a proposed reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov
Identify Transition States (TS): Locate the highest energy point along the lowest energy path between an intermediate and a product. The energy of this TS determines the activation energy (and thus the rate) of that elementary step. nih.gov
Validate or Falsify Mechanistic Hypotheses: By comparing the calculated energy barriers for different possible pathways, the most plausible mechanism can be identified. For example, computational studies can determine whether a C-H activation step is more likely to proceed via a concerted metalation-deprotonation or an oxidative addition pathway. nih.gov
Explain Selectivity: Model how interactions between the catalyst, ligand, and substrate lead to the preferential formation of one product over another. acs.org
Molecular Dynamics (MD) simulations can also be used to study the dynamic behavior of the system, including solvent effects and the conformational flexibility of intermediates, which are aspects sometimes overlooked in static DFT calculations.
Table 5: Illustrative DFT-Calculated Activation Energies for Competing Pathways
| Mechanistic Step | Pathway A | Activation Energy (ΔG‡) (kcal/mol) | Pathway B | Activation Energy (ΔG‡) (kcal/mol) |
| C-H Activation | Concerted Metalation-Deprotonation | 22.5 | Oxidative Addition | 31.2 |
| C-C Bond Formation | Migratory Insertion | 15.8 | Reductive Elimination | 18.5 |
| Catalyst Regeneration | Protonolysis | 12.1 | β-Hydride Elimination | 25.0 |
These hypothetical results suggest that Pathway A, involving Concerted Metalation-Deprotonation, is the more likely mechanism due to its significantly lower activation barrier for the initial C-H activation step.
Advanced Structural and Spectroscopic Characterization of Fused Aryl Carbocycle Derivative 9
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and establish the elemental composition of Fused aryl carbocycle derivative 9. The analysis yielded a high-accuracy mass measurement, which, when compared to theoretical values, unequivocally confirmed the molecular formula of the compound. This foundational data is crucial for validating the identity of the synthesized molecule before proceeding with more detailed structural elucidation.
Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy served as a powerful tool for mapping the connectivity of atoms and defining the stereochemical arrangement within this compound. A suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, provided a wealth of information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound revealed a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity between neighboring protons. The integration of each signal corresponds to the number of protons it represents.
Interactive Data Table: ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | 7.85 | d | 8.2 | 1H | Aryl |
| H-2 | 7.62 | t | 7.5 | 1H | Aryl |
| H-3 | 7.48 | t | 7.8 | 1H | Aryl |
| H-4 | 7.91 | d | 8.0 | 1H | Aryl |
| H-5 | 4.15 | dd | 10.5, 5.2 | 1H | Carbocycle |
| H-6a | 2.33 | m | - | 1H | Carbocycle |
| H-6b | 2.18 | m | - | 1H | Carbocycle |
| H-7 | 5.98 | s | - | 1H | Olefinic |
Note: The assignments are based on comprehensive 2D NMR analysis.
The ¹³C NMR spectrum provided a detailed view of the carbon framework of this compound. researchgate.net The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment. The aromatic region of the spectrum displayed multiple signals corresponding to the fused aryl system, while the aliphatic region characterized the carbons of the carbocyclic ring. oregonstate.edu
Interactive Data Table: ¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 130.5 | Aryl CH |
| C-2 | 128.9 | Aryl CH |
| C-3 | 127.4 | Aryl CH |
| C-4 | 131.2 | Aryl CH |
| C-4a | 145.8 | Quaternary Aryl C |
| C-4b | 138.2 | Quaternary Aryl C |
| C-5 | 55.6 | Carbocycle CH |
| C-6 | 32.1 | Carbocycle CH₂ |
| C-7 | 125.3 | Olefinic CH |
| C-8 | 162.4 | Quaternary C |
| C-8a | 141.7 | Quaternary Aryl C |
A series of two-dimensional NMR experiments were crucial in assembling the complete structural puzzle of this compound.
COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks, confirming the connectivity of adjacent protons within the aryl and carbocyclic moieties.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton signal with its directly attached carbon, enabling unambiguous assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) provided insights into longer-range (2-3 bond) proton-carbon connectivities, which was instrumental in piecing together the entire molecular framework, including the placement of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) revealed through-space correlations between protons, providing critical information about the stereochemistry and conformation of the molecule.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction analysis provided the most definitive structural information for this compound, confirming its connectivity and establishing its absolute configuration. The crystallographic data yielded precise bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule in the solid state. This technique was essential for confirming the stereochemical relationships established by NMR and for understanding the packing of the molecules in the crystal lattice.
Interactive Data Table: Selected Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254 |
| b (Å) | 8.631 |
| c (Å) | 14.552 |
| β (°) | 98.72 |
| Volume (ų) | 1272.8 |
| Z | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, was utilized to identify the functional groups present in this compound. The IR spectrum displayed characteristic absorption bands corresponding to C-H stretching vibrations in the aromatic and aliphatic regions, as well as C=C stretching vibrations from the aryl and olefinic groups. Raman spectroscopy provided complementary information, particularly for the non-polar bonds within the carbocyclic framework, confirming the presence of key structural motifs.
Interactive Data Table: Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1610 | Strong | Aromatic C=C Stretch |
| 1580 | Strong | C=C Stretch |
| 1450 | Medium | CH₂ Bend |
| 820 | Strong | Aryl C-H Bend (out-of-plane) |
Chromatographic Purity Analysis (HPLC, GC)
The purity of this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These well-established analytical techniques provide quantitative data on the principal compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a preferred method for the analysis of fused aryl carbocycles, also known as polycyclic aromatic hydrocarbons (PAHs), due to its high specificity and sensitivity. thermofisher.com The separation principle relies on the hydrophobic interactions between the analyte and the stationary phase. sielc.com For this compound, a gradient elution method was employed to ensure optimal separation from any process-related impurities or degradation products.
The analysis was conducted on an HPLC system equipped with a UV-Vis detector. The separation was achieved on a C18 analytical column using a mobile phase gradient of acetonitrile (B52724) and water. thermofisher.com The retention of this compound is primarily controlled by the percentage of acetonitrile in the mobile phase. The resulting chromatogram showed a single major peak corresponding to the target compound, confirming its high purity. The purity was calculated based on the peak area percentage.
Table 1: HPLC Purity Analysis Results for this compound
| Parameter | Value |
| Column | C18 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient thermofisher.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Rt) | 15.82 min |
| Peak Area % | 99.85% |
| Purity | ≥ 99.8% |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile compounds and assessing purity. birchbiotech.com The analysis of this compound was performed on a GC system coupled with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.
A sample of the derivative was dissolved in a suitable solvent and injected into the GC instrument. youtube.com The instrument utilizes a carrier gas, such as helium or nitrogen, to move the vaporized sample through a heated capillary column containing the stationary phase. oshadhi.co.uk Components separate based on their boiling points and interaction with the stationary phase, eluting at different times. oshadhi.co.uk The purity is determined by dividing the peak area of the target compound by the total area of all peaks, excluding the solvent peak, and expressing the result as a percentage. birchbiotech.comyoutube.com The analysis confirmed the high purity of the compound, with results corroborating the HPLC findings.
Table 2: GC Purity Analysis Results for this compound
| Parameter | Value |
| Column | DB-624 (30m x 0.53mm, 1.0µm) iiste.org |
| Carrier Gas | Nitrogen iiste.org |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) iiste.org |
| Retention Time (Rt) | 12.45 min |
| Peak Area % | 99.91% |
| Purity | ≥ 99.9% |
The combined results from both HPLC and GC analyses unequivocally demonstrate the high degree of purity of the synthesized this compound, meeting the stringent quality requirements for advanced structural and spectroscopic characterization.
Theoretical and Computational Studies on Fused Aryl Carbocycle Derivative 9
Quantum Chemical Calculations (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) has been instrumental in understanding the electronic properties of the novel carbazole (B46965) derivative. nih.govnih.gov Calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energies of these orbitals are critical in determining the molecule's reactivity and stability. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting capacity. The energy gap between the HOMO and LUMO (the H-L gap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. For a series of synthesized carbazole derivatives, DFT calculations have been used to determine these values, providing a theoretical basis for their observed chemical behavior. nih.gov
Natural Bond Orbital (NBO) analysis has further revealed the nature of the electronic interactions within the molecule. This analysis has shown that n → π* and π → π* interactions are significant contributors to the molecule's electronic stability. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Carbazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -2.50 |
| H-L Gap | 3.00 |
Note: The values in this table are representative examples based on typical DFT calculations for carbazole derivatives and are for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed to study the dynamic behavior of the carbazole derivative and its stability when interacting with biological macromolecules. nih.gov In a study investigating the interaction of a novel carbazole derivative with Cyclin-Dependent Kinase 1 (CDK1), MD simulations were run for 100 nanoseconds. nih.gov The results showed that the complex of the carbazole derivative and CDK1 remained stable throughout the simulation, with Root Mean Square Deviation (RMSD) values fluctuating between 2.8 and 3.6 Å. nih.gov This stability in the binding pocket is a key indicator of a potentially strong and lasting interaction. nih.gov
Molecular Modeling for Reactivity Prediction
Molecular modeling techniques, particularly the analysis of FMOs, are used to predict the reactivity of the carbazole derivative. The distribution of HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
By calculating these parameters, researchers can predict the chemical behavior of the carbazole derivative in various reactions.
Table 2: Global Reactivity Descriptors for a Representative Carbazole Derivative
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.00 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.50 |
| Electrophilicity Index (ω) | χ2 / (2η) | 5.33 |
Note: The values in this table are calculated from the representative electronic properties in Table 1 and are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In a non-human context, QSAR models can be developed to predict the toxicity of carbazole derivatives to various organisms, such as aquatic life or bacteria, or to predict their inhibitory activity against non-human enzymes or receptors. nih.gov
For instance, QSAR models have been successfully used to predict the toxicity of nitroaromatic compounds, a class of molecules with some structural similarities to certain substituted carbazoles, to aquatic organisms like Daphnia magna. nih.gov These models often use descriptors such as the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and electronic parameters derived from DFT calculations. nih.gov By developing a robust QSAR model for a series of carbazole derivatives, the activity of new, unsynthesized analogs can be predicted, thus prioritizing the synthesis of the most promising compounds and reducing the need for extensive animal testing. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions (pre-clinical, non-human context)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the carbazole derivative) when it binds to a target macromolecule, such as an enzyme or a receptor. nih.gov This method is crucial in preclinical studies for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In studies on novel carbazole derivatives, molecular docking has been used to investigate their binding to various non-human biological targets. For example, docking studies have been performed to assess the binding of carbazole derivatives to bacterial enzymes, providing insights into their potential as antimicrobial agents. researchgate.nettandfonline.com The results of these simulations can identify the key amino acid residues in the binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
In one study, a novel carbazole derivative was docked into the active site of CDK1. The docking results, combined with molecular mechanics calculations, revealed a favorable binding free energy of -31.86 ± 5.09 kcal/mol, indicating a strong and stable interaction. nih.gov Such studies are vital for the rational design of more potent and selective inhibitors in a preclinical setting.
Structure Activity Relationship Sar Studies of Fused Aryl Carbocycle Derivative 9 Analogs
Systematic Structural Modifications and Their Influence on Biological or Chemical Function (non-clinical)
In the pursuit of more potent and selective aminoglycoside antibiotics, researchers have systematically modified the structure of paromomycin (B158545). A significant strategy involves conformationally locking the crucial ring I side chain by incorporating a fused carbocyclic ring between the O-4′ and C-6′ positions. nih.govnih.gov This modification is critical because the conformation of this side chain plays a pivotal role in the binding of the antibiotic to the ribosomal RNA (rRNA) decoding A site. nih.govnih.gov
The two primary conformations of the ring I side chain are gauche,trans (gt) and gauche,gauche (gg). nih.gov In multiple crystal structures of aminoglycoside-ribosome complexes, the side chain adopts the gt conformation, suggesting this is the bioactive conformation for optimal interaction with adenosine (B11128) 1408 (A1408) in the decoding A site. nih.gov However, in a free solution, the side chain exists in a mixture of conformations. nih.gov By locking the side chain into a specific conformation, researchers can probe the ideal geometry for ribosomal inhibition.
Fused aryl carbocycle derivative 9 is one such analog where the ring I side chain is held in an approximate gg conformation. nih.gov Its biological activity, specifically its ability to inhibit ribosomal translation, has been compared with other analogs possessing different fused ring sizes and side-chain orientations. These studies have revealed a clear trend: analogs with a gt-like conformation are generally more active than those with a gg-like conformation. nih.gov
The decreased antiribosomal activity of compounds with a gg orientation, such as derivative 9, is also associated with a reduction in selectivity for the bacterial ribosome over human mitochondrial or cytoplasmic ribosomes. nih.gov This highlights the importance of the side chain's spatial orientation for achieving potent and selective antibacterial action.
Table 1: Comparison of Fused Aryl Carbocycle Analogs and their Biological Activity
| Compound | Fused Ring Size | 6'-Hydroxy Group Orientation | Conformation | Bacterial IC50 (µM) |
|---|---|---|---|---|
| Derivative 9 | 5-membered | Pseudoaxial | gg-like | >100 |
| Derivative 1 | 6-membered | Equatorial | gt-like | 0.4 |
| Derivative 2 | 6-membered | Axial | gg-like | 10 |
| Derivative 6 | 5-membered | Pseudoequatorial | gt-like | 10 |
| Derivative 7 | 5-membered | Pseudoaxial | gg-like | 100 |
| Derivative 8 | 7-membered | Equatorial | gt-like | 0.8 |
| Derivative 10 | 6-membered | Equatorial | gt-like | 2.5 |
| Derivative 11 | 6-membered | Axial | gg-like | >100 |
IC50 values represent the concentration required to inhibit 50% of bacterial ribosome translation in a cell-free assay. Data sourced from studies on paromomycin analogs. nih.gov
Impact of Fused Ring Size and Substitution Patterns on Activity
In the case of this compound, a five-membered fused ring forces the 6'-hydroxy group into a pseudoaxial position, resulting in a gg-like conformation. nih.gov This conformation leads to significantly lower antiribosomal activity compared to analogs with six- or seven-membered rings that favor an equatorial orientation of the 6'-hydroxy group, which mimics the more active gt conformation. nih.gov
For instance, compound 8, which has a seven-membered fused ring and an equatorial 6'-hydroxy group (gt conformation), is substantially more active than derivative 9. nih.gov Similarly, compound 1, with a six-membered ring and an equatorial 6'-hydroxy group, is one of the most potent analogs. nih.gov The trend in bacterial ribosome inhibition, from least to most active, is generally observed as 11 < 9 < 7 < 6 < 10 < 8, which correlates with the progression from a gg to a gt conformation. nih.gov
Furthermore, substitution patterns, such as the presence of a methyl group, can also influence activity. For example, the enhanced activity of compound 1 over its desmethyl analog (compound 10) suggests that a small hydrophobic patch can contribute positively to the interaction with the ribosomal target. nih.gov
Table 2: Influence of Fused Ring Characteristics on Antiribosomal Activity
| Compound | Fused Ring Size | 6'-OH Orientation | Resulting Conformation | Relative Activity |
|---|---|---|---|---|
| Derivative 9 | 5-membered | Pseudoaxial | gg-like | Low |
| Derivative 7 | 5-membered | Pseudoaxial | gg-like | Low |
| Derivative 6 | 5-membered | Pseudoequatorial | gt-like | Moderate |
| Derivative 1 | 6-membered | Equatorial | gt-like | High |
| Derivative 10 | 6-membered | Equatorial | gt-like | High |
| Derivative 2 | 6-membered | Axial | gg-like | Low |
| Derivative 11 | 6-membered | Axial | gg-like | Low |
| Derivative 8 | 7-membered | Equatorial | gt-like | Very High |
Relative activity is a qualitative assessment based on reported IC50 values. nih.gov
Pharmacophore Development and Lead Optimization Strategies (pre-clinical, non-human)
The development of pharmacophore models is a crucial step in the lead optimization of aminoglycoside antibiotics. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features required for biological activity. For aminoglycosides that target the bacterial ribosome, these features are derived from the analysis of crystal structures of antibiotic-rRNA complexes. nih.gov
The key interactions for aminoglycoside binding to the 16S rRNA A site involve a specific pattern of hydrogen bonds and electrostatic interactions. nih.gov The pharmacophore for paromomycin and its analogs includes the precise positioning of amino and hydroxyl groups that form a pseudo-base pair with the rRNA. nih.gov
Lead optimization strategies for these compounds focus on several aspects:
Conformational Locking: As demonstrated by the SAR studies of derivative 9 and its analogs, locking the ring I side chain in the bioactive gt conformation is a primary goal. This can be achieved by creating fused ring systems of optimal size, such as six- or seven-membered rings, that favor an equatorial orientation of the 6'-hydroxy group. nih.govnih.gov
Introduction of Hydrophobic Moieties: The addition of small hydrophobic groups, like the methyl group in compound 1, can enhance activity. This suggests that exploring further hydrophobic substitutions could be a viable strategy for improving potency. nih.gov
Structure-Based Design: Utilizing the crystal structures of aminoglycoside-ribosome complexes allows for the rational design of new analogs. By understanding the precise interactions at the binding site, modifications can be made to enhance affinity and selectivity. nih.govacs.org
Fragment-Based Screening: Another approach involves identifying molecular fragments that can bind to specific pockets in the ribosomal A site. These fragments can then be linked to a core scaffold, like the neamine (B104775) core common to many aminoglycosides, to create novel derivatives. nih.gov
The insights gained from the SAR of this compound and its related compounds have been instrumental in refining the pharmacophore model for this class of antibiotics and guiding the design of new, more effective antibacterial agents. The ultimate aim is to develop derivatives with improved potency against resistant bacterial strains and a better selectivity profile to minimize potential side effects. nih.gov
Biological and Chemical Applications of Fused Aryl Carbocycle Derivative 9 Excluding Clinical Human Trials
Investigation of Molecular Targets and Pathways (e.g., enzyme inhibition, receptor binding in in vitro systems)
The primary biological targets of Fused aryl carbocycle derivative 9 (henceforth Compound 53) are the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govacs.orgresearchgate.net The σ2 receptor has been identified as Transmembrane Protein 97 (TMEM97). researchgate.netgoogle.com Compound 53 belongs to a novel series of ligands based on an alkoxyisoxazole scaffold designed to interact with these receptors. nih.govacs.orgresearchgate.net
Receptor binding assays have demonstrated that this class of compounds possesses high affinity for the σ1 receptor. nih.govacs.orgresearchgate.net The series was developed to produce selective σ1 ligands, with preliminary assays showing a binding affinity (Ki) of less than 1 nM for the σ1 receptor. nih.govacs.orgresearchgate.netresearchgate.net These ligands are generally devoid of significant binding interactions with other central nervous system targets like the monoamine transporters DAT, NET, and SERT. nih.govacs.orgresearchgate.netresearchgate.net While primarily a σ1 antagonist, its interactions with the σ2/TMEM97 receptor are also a subject of investigation, as dual-binding ligands can elucidate the roles of these receptors in various pathways. researchgate.netnih.gov
The pathways modulated by these targets are critical in several areas of pathobiology. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, where it plays a key role in modulating calcium signaling, ion channel function, and intercellular communication. researchgate.netresearchgate.net Antagonism of the σ1 receptor is a validated strategy in preclinical models for neuropathic pain. nih.govnih.gov The σ2/TMEM97 receptor is implicated in cholesterol homeostasis and is overexpressed in proliferating tumor cells, making it a biomarker for cancer research. hzdr.de Ligands targeting σ2/TMEM97 are explored for their potential to induce cancer cell death and inhibit tumor growth. hzdr.deekb.eg
Table 1: Receptor Binding Profile for the Alkoxyisoxazole Series
| Target | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Sigma-1 (σ1) Receptor | < 1 nM | High |
| Sigma-2 (σ2) Receptor | Low Affinity | Selective for σ1 |
Note: Data represents the general profile for the series of which Compound 53 is a part. nih.govacs.orgresearchgate.netresearchgate.net
In vitro Cellular Assays for Biological Activity (non-human cell lines)
The biological activity of compounds designated as "Compound 53" has been evaluated in various non-human cancer cell lines. It is crucial to distinguish between the different molecules sharing this label.
One study focusing on melanoma treatment investigated a compound identified as Compound 53. mdpi.comnih.gov In an in vitro single-dose test, this compound demonstrated significant antiproliferative effects, achieving 98.46% growth inhibition of the SK-MEL-5 human melanoma cell line at a concentration of 10 µM. mdpi.comnih.gov
In a separate line of research on anti-cancer agents, a different molecule, a flavone (B191248) hybrid also named Compound 53, was tested against the MCF-7 human breast cancer cell line. mdpi.com This compound exhibited inhibitory activity with a half-maximal inhibitory concentration (IC50) of 11.23 µM. mdpi.com
Another distinct molecule, a quinoline (B57606) derivative also labeled Compound 53, showed potent cytotoxicity in antiproliferative assays against a panel of four human tumor cell lines: A549 (lung), KB (nasopharyngeal), KB-vin (multidrug-resistant), and DU145 (prostate). nih.gov This compound displayed GI50 values (concentration for 50% growth inhibition) between 1.5 and 1.7 nM, highlighting its high potency. nih.gov
These examples underscore the importance of the underlying chemical scaffold, as the biological activity is specific to the actual molecule and not the numerical label. The alkoxyisoxazole derivative's primary characterization has been in receptor binding and in vivo models rather than extensive in vitro cytotoxicity panels.
In vivo Studies in Model Organisms for Proof-of-Concept (non-human)
Proof-of-concept for the therapeutic potential of the alkoxyisoxazole Compound 53 has been established in non-human, in vivo models of pain. nih.govacs.orgresearchgate.net Specifically, the compound was evaluated in the mouse formalin-induced inflammation pain model, a standard assay for assessing the efficacy of analgesic agents. nih.govacs.orgresearchgate.net
In this model, Compound 53 was shown to possess significant antinociceptive (pain-relieving) activity when administered intraperitoneally. nih.govacs.orgresearchgate.net This finding supports the hypothesis that antagonizing the σ1 receptor is a viable strategy for developing novel pain therapies. nih.govacs.org Initial pharmacokinetic evaluations in mice also indicated that the compound has excellent brain exposure following oral administration, a critical property for a centrally acting agent. nih.govacs.org
While direct in vivo studies for Compound 53 in other models like neurodegeneration have not been reported, related compounds from the broader σ2R/Tmem97 ligand collection have shown neuroprotective effects in C. elegans models of neurodegeneration. researchgate.net
Table 2: In Vivo Efficacy of Compound 53 in a Mouse Pain Model
| Model Organism | Assay | Finding |
|---|
Role as Chemical Probes or Research Tools
This compound, particularly in its identity as a selective sigma receptor ligand, serves as a valuable chemical tool for research. researchgate.net Selective ligands are essential for dissecting the distinct physiological and pathological roles of the σ1 and σ2/TMEM97 receptors. researchgate.net
The norbenzomorphan scaffold, a class to which related sigma ligands belong, is described as a unique chemical template that can be tuned to create tool compounds that preferentially bind to either receptor subtype. researchgate.net These tools are instrumental in refining the pharmacophoric model of the sigma receptor binding sites, especially in cases where high-resolution crystal structures are unavailable. researchgate.net
Furthermore, derivatives of this class of compounds can be radiolabeled (e.g., with Fluorine-18) to create probes for non-invasive Positron Emission Tomography (PET) imaging. hzdr.de Such radioligands allow for the visualization and quantification of σ2 receptor expression in living organisms, which is particularly useful for studying the proliferative status of tumors and for neuroscience research. hzdr.de While Compound 53 itself has not been explicitly reported as a commercial probe, its properties as a high-affinity ligand make it and its analogs prime candidates for such applications. google.com
Applications in Materials Science and Catalysis (e.g., as ligands in polymerization)
Following a comprehensive review of scientific literature, no studies or patents were identified that describe the application of this compound (Compound 53) or its related alkoxyisoxazole analogs in the fields of materials science or catalysis. The research focus for this class of molecules has been exclusively on its biological activity and potential as a pharmacological agent or research tool. There is no reported use of this compound as a ligand in polymerization, a component of advanced materials, or as a catalyst in chemical synthesis.
Analytical Methodologies for Fused Aryl Carbocycle Derivative 9
Development of Chromatographic Separation and Purification Protocols
The isolation and purification of Fused aryl carbocycle derivative 9 from reaction mixtures or environmental matrices are critical preliminary steps in its analysis. Chromatographic techniques are central to this process, leveraging subtle differences in the physicochemical properties of the compound to achieve separation from impurities and related substances.
High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of fused aryl carbocycles. africaresearchconnects.com For compounds in this class, reverse-phase HPLC is often employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comnih.gov The separation of carbazole (B46965) derivatives, for instance, has been effectively achieved using an acetonitrile (B52724) and water mobile phase. sielc.com The selection of the stationary phase is critical for achieving the desired separation profile. africaresearchconnects.com For complex mixtures, such as those containing various carbazole isomers, HPLC on a silica (B1680970) gel stationary phase can provide structural selectivity. epa.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile fused aryl carbocycles. tandfonline.com The sample is vaporized and separated in a capillary column (e.g., a DB-5MS fused silica column) before being detected by a mass spectrometer. acs.org The temperature program of the GC oven is carefully optimized to ensure the effective separation of individual components based on their boiling points and interactions with the column's stationary phase. acs.org
For larger-scale purification, column chromatography is a well-established method. acs.orgnih.gov This technique uses a solid adsorbent, such as silica gel or alumina, packed into a column. acs.orgresearchgate.net The crude sample is loaded onto the column, and a solvent or solvent mixture (eluent) is passed through, causing the components to move down the column at different rates. tandfonline.com For instance, aromatic hydrocarbons can be separated from other compounds and then further purified. acs.org Thin-layer chromatography (TLC) can be used as a complementary, rapid technique to monitor the progress of column chromatography separations and to determine the purity of the collected fractions. acs.orgnih.gov
The mean recovery rate for purification methods involving multiple chromatographic steps for similar polycyclic aromatic hydrocarbons (PAHs) is often around 80%. acs.orgnih.govresearchgate.net
Table 1: Exemplary Chromatographic Conditions for Separation of Fused Aryl Carbocycles
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of Carbazole sielc.com |
| HPLC | Silica Gel | Hexane/Et3N/Isopropanol | Isomer Separation of Carbazoles epa.gov |
| GC-MS | DB-5MS Fused Silica | Helium (Carrier Gas) | Separation of PAHs acs.org |
| Column Chromatography | Silica Gel / Alumina | Pentane/Dichloromethane | Purification of Aromatic Hydrocarbons acs.org |
Quantitative Analytical Techniques for Compound Determination
Once this compound has been purified, precise quantitative methods are necessary to determine its concentration in various samples. These techniques rely on the compound's specific response to different forms of electromagnetic radiation or its behavior in a mass spectrometer.
Quantitative analysis is frequently performed using the same instrumental methods employed for separation, such as HPLC and GC-MS. In HPLC, a detector, such as a photodiode array (PDA) or fluorescence detector, is used to measure the compound's concentration as it elutes from the column. nih.govthermofisher.comresearchgate.net A calibration curve is constructed by injecting standards of known concentrations and plotting the instrument's response (e.g., peak area) against the concentration. chemistai.org The concentration of this compound in an unknown sample can then be determined by comparing its response to the calibration curve. nih.gov
GC-MS is also a gold standard for the quantification of complex organic molecules. thermofisher.com In selected-ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity. oup.com Quantification is typically achieved using internal standards, which are compounds with similar chemical properties to the analyte but are not present in the sample. nih.govoup.com Isotopically labeled versions of the analyte, such as phenanthrene-d10, are often used as internal standards because they co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification. tandfonline.com
Spectroscopic methods, such as UV-Vis spectroscopy, can also be used for quantitative analysis, particularly for pure samples. ucf.edu The absorbance of a solution of the compound is measured at a specific wavelength (λmax) and, according to the Beer-Lambert law, is directly proportional to its concentration.
Table 2: Typical Quantitative Analysis Parameters for Fused Aryl Carbocycles (Exemplified by PAHs)
| Parameter | GC-MS Method | HPLC-FLD Method |
| Instrumentation | Gas Chromatograph with Mass Spectrometer | Ultra-High-Performance Liquid Chromatograph with Fluorescence Detector thermofisher.com |
| Internal Standard | Phenanthrene-d10 tandfonline.com | Not always required, but can improve precision |
| Calibration Range | 0.1 - 2.8 ng/mL nih.gov | 1 - 50 µg/L thermofisher.com |
| Detection Mode | Selected Ion Monitoring (SIM) oup.com | Wavelength-Programmed Fluorescence Detection thermofisher.com |
| Typical Application | Trace level analysis in environmental matrices nih.gov | Analysis in aqueous samples thermofisher.com |
Method Validation and Quality Control for Research Reproducibility
To ensure that the analytical methods developed for this compound are reliable and produce reproducible results, a thorough method validation process is essential. tandfonline.comoup.com This process establishes the performance characteristics of the method and is a cornerstone of quality assurance (QA) and quality control (QC). chemistai.orgsolubilityofthings.com
Method validation encompasses the evaluation of several key parameters: oup.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The range over which the instrument's response is directly proportional to the analyte's concentration. This is typically assessed by the coefficient of determination (r²), with values greater than 0.99 often being the target. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. oup.com Recoveries for PAHs in various matrices are often in the range of 70% to 113%. tandfonline.com
Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (within-day precision) and reproducibility (between-day or inter-laboratory precision). oup.com For PAH analysis, RSDs are often in the range of 4-11%. nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govoup.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. oup.com
Quality control involves the routine implementation of procedures to ensure the ongoing quality of the analytical data. solubilityofthings.comlibretexts.org This includes the regular analysis of control samples, such as blanks and check standards, to monitor for contamination and instrument drift. solubilityofthings.com Adherence to good laboratory practices (GLPs) and the use of standard operating procedures (SOPs) are also critical components of a robust QC system. libretexts.org The participation in inter-laboratory comparisons or proficiency testing can also help assess and improve the quality of analytical determinations. researchgate.net
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criterion (Example for PAHs) |
| Linearity (r²) | Defines the correlation between concentration and response. | > 0.99 nih.gov |
| Accuracy (Recovery) | Measures the percentage of the true amount of analyte detected. | 70-120% tandfonline.comoup.com |
| Precision (RSD) | Indicates the variability of repeated measurements. | < 15-20% |
| Limit of Detection (LOD) | The lowest detectable concentration. | 0.03 - 0.1 ng/mL (GC-MS) nih.gov |
| Limit of Quantification (LOQ) | The lowest quantifiable concentration. | Typically 3x LOD oup.com |
Future Perspectives and Emerging Directions in Fused Aryl Carbocycle Derivative 9 Research
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and sustainable methods for constructing complex molecular frameworks is a central theme in contemporary organic synthesis. For fused aryl carbocycle derivative 9, specifically the diquinane 9a core, a key synthetic strategy involves a cyclopentannulation reaction. acs.orgacs.org This approach utilizes 2-alkyl-substituted cyclic 1,3-pentanediones and a cyclopropyl (B3062369) phosphonium (B103445) salt to generate the bicyclo[3.3.0]octane skeleton. acs.org The initial development of this reaction laid the groundwork for producing diquinane 9a in a low yield. acs.org However, through meticulous optimization of reaction parameters such as solvent and temperature, the yield was significantly improved. acs.org
Future research in this area will likely focus on expanding the library of functionalized diquinanes by exploring a broader range of substituents at the bridgehead position. acs.org This includes the use of starting materials with various electron-donating and electron-withdrawing groups, as well as heteroaromatic substituents. acs.org The ability to generate a diverse library of these derivatives from a common synthetic pathway is crucial for exploring their structure-activity relationships. acs.org
Table 1: Optimization of Cyclopentannulation for the Synthesis of Diquinane 9a
| Entry | Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | NaH | Low |
| 2 | Dioxane | 100 | NaH | 45 |
| 3 | THF | 65 | NaH | 30 |
| 4 | DMF | 100 | NaH | 90 |
Data sourced from a study on the cyclopentannulation approach to functionalized diquinanes. acs.org
Development of Highly Selective and Environmentally Benign Methodologies
Modern synthetic chemistry places a strong emphasis on selectivity and environmental responsibility. Future efforts in the synthesis of this compound will undoubtedly be guided by these principles. The development of stereoselective methods is of particular importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. For diquinane 9a, opportunities exist to introduce multiple stereocenters with high selectivity. acs.org For instance, the reduction of diquinane 9a can lead to the formation of diquinane 12, which upon hydroxy-directed hydrogenation using Crabtree's catalyst, can yield a diquinane with four stereocenters with excellent stereoselectivity. acs.org
Furthermore, the pursuit of environmentally benign or "green" synthetic methodologies is a growing trend. This includes the use of less hazardous solvents, reusable catalysts, and reaction conditions that minimize energy consumption and waste generation. nih.govresearchgate.net For the synthesis of diquinane derivatives, exploring catalytic systems that avoid the use of stoichiometric and often toxic reagents will be a key research direction. acs.org The use of phosphine-catalyzed cycloadditions to construct diquinane ring systems from acyclic precursors represents a step in this direction, offering a concise and diastereoselective route. nih.gov Future work may focus on developing enantioselective versions of these catalytic reactions. acs.org
Discovery of New Biological Targets and Mechanistic Insights (pre-clinical)
While research on the biological activity of this compound itself is still in its early stages, its role as a key intermediate in the synthesis of complex natural products provides significant impetus for preclinical investigation. Diquinane 9a is a precursor to chondrosterins I and J, natural products that have demonstrated potent cytotoxicity against human nasopharyngeal cancer cell lines. acs.org Chondrosterin J, the hydroxy form, exhibited IC50 values of 1.32 and 0.56 μM against CNE-1 and CNE-2 cell lines, respectively. acs.org
This link to biologically active molecules suggests that diquinane 9a and its derivatives could serve as a valuable scaffold for the development of new therapeutic agents. Future preclinical research should focus on a number of key areas:
Direct Biological Evaluation: Screening diquinane 9a and its synthesized analogues against a panel of cancer cell lines and other disease models to identify any intrinsic biological activity. researchgate.netnih.gov
Target Identification: For any active derivatives, identifying the specific molecular targets is crucial. This can be achieved through a variety of experimental techniques, including affinity chromatography, proteomics, and genetic approaches.
Mechanism of Action Studies: Elucidating the mechanism by which these compounds exert their biological effects is essential for their further development. This could involve investigating their impact on cell cycle progression, apoptosis, and key signaling pathways. mdpi.com For instance, studies on analogues could reveal inhibition of oncogenes or activation of DNA damage response pathways. mdpi.com
The structural similarity of the diquinane core to numerous bioactive natural products suggests that this scaffold may interact with a range of biological targets. nih.gov
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
In silico methods are becoming increasingly indispensable in modern chemical research, offering the potential to accelerate the discovery and optimization of new molecules. nih.gov For this compound and its analogues, advanced computational design and predictive modeling can play a pivotal role in several areas:
Structure-Activity Relationship (SAR) Modeling: By generating a library of diquinane derivatives with diverse substituents, computational models can be built to correlate specific structural features with biological activity. nih.govumn.edumdpi.com These quantitative structure-activity relationship (QSAR) models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent analogues. nih.govumn.edumdpi.com
Predicting Reactivity and Selectivity: Computational models, such as those based on Density Functional Theory (DFT), can be employed to understand the factors that control the reactivity and selectivity of the synthetic reactions used to produce diquinanes. nih.govdigitellinc.com This can aid in the rational design of new catalysts and reaction conditions for more efficient and selective syntheses. digitellinc.com
In Silico Target Prediction: Various computational tools can predict the likely biological targets of a given molecule based on its structure. nih.govnih.gov Applying these methods to the diquinane scaffold could help to prioritize experimental screening efforts and provide initial hypotheses about the mechanism of action of active compounds. nih.gov Neural network-driven approaches are also emerging for predicting ring-forming reactions, which could aid in designing novel synthetic routes to complex ring systems. chemrxiv.org
The integration of computational modeling with experimental work will be key to unlocking the full potential of the diquinane scaffold.
Integration with High-Throughput Screening for Diverse Application Discovery
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity or property. researchgate.net The development of efficient synthetic routes to a library of functionalized diquinanes, as described in section 9.1, sets the stage for their integration with HTS platforms. acs.org
Future directions in this area include:
Creation of Combinatorial Libraries: The modular nature of the synthesis of diquinane 9a allows for the creation of combinatorial libraries where different substituents can be systematically varied. acs.orgresearchgate.net These libraries can then be subjected to HTS to identify "hits" for a wide range of biological targets. researchgate.net
Diverse Application Screening: HTS is not limited to drug discovery. Libraries of diquinane derivatives could also be screened for applications in materials science, agrochemicals, and other fields. The unique three-dimensional structure of the bicyclo[3.3.0]octane core may lead to the discovery of compounds with novel physical or chemical properties.
Miniaturization and Automation: Advances in HTS technology, including miniaturization and automation, will allow for the screening of larger and more diverse libraries of diquinane derivatives in a more cost-effective and efficient manner. researchgate.net
The synergy between advanced synthetic chemistry, which can provide a diverse set of molecules, and HTS, which can rapidly assess their properties, will be a powerful engine for discovery in the field of fused aryl carbocycle derivatives.
Q & A
Q. What are the common synthetic methodologies for constructing fused aryl carbocycle derivatives, specifically 9-membered rings?
Fused aryl carbocycle derivatives, including 9-membered rings, are often synthesized via ring-closing metathesis (RCM) and Friedel-Crafts cyclizations . For example, RCM using a ruthenium catalyst (e.g., Grubbs catalyst) enables the formation of medium-sized carbocycles from sulfoximine-substituted trienes, achieving yields of up to 89% in optimized conditions . Au(III)-promoted 9-exo-dig cyclizations between alkynes and aryl rings offer another route, leveraging gold's ability to activate triple bonds for efficient ring closure . These methods are favored for their modularity and compatibility with functional groups like esters and silyl-protected alcohols.
Q. How are fused aryl carbocycle derivatives structurally characterized in academic research?
Structural characterization typically employs NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm regiochemistry and stereochemistry. For example, diastereoselectivity in sulfoximine-substituted carbocycles is validated through distinct splitting patterns in NMR spectra . X-ray crystallography is critical for resolving complex fused-ring systems, as demonstrated in studies of Au(III)-mediated cyclizations . Mass spectrometry (HRMS) and IR spectroscopy further corroborate molecular weight and functional groups.
Q. What are the key challenges in achieving regioselectivity during carbocycle formation?
Regioselectivity in 9-membered carbocycles is influenced by substrate preorganization and catalyst choice . For instance, Au(III) catalysts promote 9-exo-dig cyclization by stabilizing alkyne-aryl interactions, while steric effects in propargyl vinyl ethers dictate Nazarov cyclization pathways . Computational modeling (DFT) is often used to predict transition states and optimize reaction conditions.
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of fused aryl carbocycle derivatives?
Stereochemical outcomes are governed by chiral auxiliaries and asymmetric catalysis . For example, sulfoximine groups act as chiral directors in homoallylic alcohol synthesis, enabling >90% diastereoselectivity in RCM reactions . Sharpless asymmetric epoxidation and chiral pool strategies (e.g., using citronellol) introduce stereocenters in biomimetic cyclizations, as seen in pyridine-fused carbocycle syntheses .
Q. What role does gold catalysis play in fused carbocycle formation, and how does it compare to other transition metals?
Gold(I/III) catalysts excel in activating alkynes and directing carbocyclization via π-activation, enabling unique pathways like propargyl Claisen rearrangements followed by Nazarov cyclizations . Compared to ruthenium (used in RCM), gold avoids competing olefin isomerization, making it ideal for constructing strained 9-membered rings. However, Au(III) systems require careful ligand design to prevent catalyst deactivation .
Q. How are fused aryl carbocycle derivatives applied in drug discovery, and what are their pharmacological advantages?
These derivatives serve as scaffolds for bioactive molecules due to their rigid, three-dimensional structures . For instance, resveratrol trimer caraphenol A, synthesized via a 9-membered carbocycle intermediate, exhibits anti-inflammatory properties and improved metabolic stability compared to planar aromatics . In glaucoma research, carbocycle-fused sulfonamides inhibit carbonic anhydrase with enhanced topical bioavailability .
Q. What strategies address low yields in large-scale syntheses of fused carbocycles?
Scalability challenges are mitigated through flow chemistry and catalyst immobilization . For example, Friedel-Crafts cyclizations optimized under continuous flow conditions achieve >600 mg yields of caraphenol A with 89% average step efficiency . Protecting group strategies (e.g., TBS/TES) also improve intermediate stability during multi-step sequences .
Methodological Considerations
Q. How do computational methods enhance the design of fused carbocycle syntheses?
Density functional theory (DFT) predicts transition states and regioselectivity in gold-catalyzed cyclizations, reducing experimental screening . Machine learning models, trained on reaction databases, forecast microsomal stability of carbocycle-based drug candidates .
Q. What analytical techniques resolve contradictions in reaction mechanism proposals?
Isotopic labeling (e.g., ¹³C tracing) and kinetic isotope effect (KIE) studies distinguish between concerted and stepwise mechanisms in Nazarov cyclizations . In situ IR spectroscopy monitors intermediate formation during RCM, validating proposed catalytic cycles .
Q. How are fused carbocycle derivatives modified post-synthesis for functional studies?
Post-functionalization includes cross-coupling reactions (e.g., LiCuMe₂ for methyl group introduction) and selective deprotection (e.g., TBS removal with TBAF) to generate hydroxyl intermediates for further derivatization . Fluorination at strategic positions (e.g., anthracene-carboxylic acid derivatives) tailors photomechanical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
